Acetamide, N-[2-(1H-indol-3-yl)ethyl]-2-[(4-methylphenyl)sulfonyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(1H-Indol-3-yl)ethyl)-2-tosylacetamide is a compound that features an indole moiety, which is a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of N-(2-(1H-Indol-3-yl)ethyl)-2-tosylacetamide typically involves the reaction of tryptamine with tosyl chloride in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at room temperature or under reflux . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
N-(2-(1H-Indol-3-yl)ethyl)-2-tosylacetamide undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, toluene, and methanol, as well as catalysts like palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used but often include modified indole derivatives .
Scientific Research Applications
N-(2-(1H-Indol-3-yl)ethyl)-2-tosylacetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-(2-(1H-Indol-3-yl)ethyl)-2-tosylacetamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various receptors and enzymes in the body, modulating their activity. This interaction can lead to various biological effects, such as anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
N-(2-(1H-Indol-3-yl)ethyl)-2-tosylacetamide can be compared with other similar compounds, such as:
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide: This compound also features an indole moiety and is studied for its anti-inflammatory properties.
N-(2-(1H-Indol-3-yl)ethyl)-2-(4-isobutylphenyl)propanamide: Known for its analgesic and anti-inflammatory activities, this compound is synthesized using similar methods.
The uniqueness of N-(2-(1H-Indol-3-yl)ethyl)-2-tosylacetamide lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
CAS No. |
503544-97-6 |
---|---|
Molecular Formula |
C19H20N2O3S |
Molecular Weight |
356.4 g/mol |
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-2-(4-methylphenyl)sulfonylacetamide |
InChI |
InChI=1S/C19H20N2O3S/c1-14-6-8-16(9-7-14)25(23,24)13-19(22)20-11-10-15-12-21-18-5-3-2-4-17(15)18/h2-9,12,21H,10-11,13H2,1H3,(H,20,22) |
InChI Key |
DUYYRANGJFMKGS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NCCC2=CNC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.